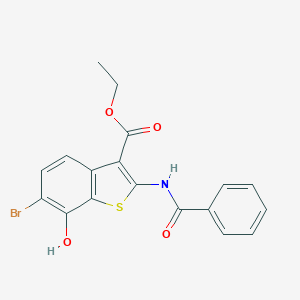

ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO4S/c1-2-24-18(23)13-11-8-9-12(19)14(21)15(11)25-17(13)20-16(22)10-6-4-3-5-7-10/h3-9,21H,2H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZQGMWQQZBPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC(=C2O)Br)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzothiophene derivative, followed by the introduction of the hydroxyl and phenylcarbonylamino groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The phenylcarbonylamino group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiophene Derivatives

The compound’s structural analogs share the benzothiophene core but differ in substituents and ring saturation. Below is a comparative analysis based on the provided evidence:

Table 1: Structural Comparison of Ethyl 2-Benzamido-6-Bromo-7-Hydroxy-1-Benzothiophene-3-Carboxylate and Analogous Compounds

Key Structural and Functional Insights

Position 2 Modifications: The benzamido group in the target compound (vs. However, the acetylamino group in may improve metabolic stability by reducing susceptibility to enzymatic cleavage.

Position 6 Substituents :

- Both the target compound and the analog in retain a bromo atom at position 6, which could facilitate further functionalization (e.g., Suzuki coupling) or modulate electronic properties. In contrast, the 1,1-dimethylpropyl group in adds steric bulk, likely altering solubility and binding kinetics.

Position 7 Functionalization: The hydroxy group in the target compound (vs. The ether group in balances lipophilicity and hydrogen-bonding capacity.

Ring Saturation :

- The tetrahydrobenzo[b]thiophene core in reduces aromaticity, increasing conformational flexibility. This may favor interactions with enzymes requiring adaptable binding pockets.

Biological Activity

Ethyl 2-benzamido-6-bromo-7-hydroxy-1-benzothiophene-3-carboxylate (CAS No. 136800-71-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Molecular Structure:

- Molecular Formula: C₁₁H₁₀BrN₁O₃S

- Molar Mass: 316.17 g/mol

- Density: 1.715 g/cm³ (predicted)

- pKa: 5.90 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrN₁O₃S |

| Molar Mass | 316.17 g/mol |

| Density | 1.715 g/cm³ |

| pKa | 5.90 |

This compound has shown promising activity against various biological targets:

- Acetylcholinesterase Inhibition:

- Antimicrobial Properties:

-

Anticancer Potential:

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, although specific pathways remain to be elucidated.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Bromine Substitution: The presence of the bromine atom at the 6-position enhances lipophilicity and possibly increases the compound's ability to penetrate biological membranes, thus improving its bioavailability.

- Hydroxyl Group: The hydroxyl group at the 7-position is crucial for hydrogen bonding, which may facilitate stronger interactions with target enzymes or receptors.

Case Study 1: AChE Inhibition

In a study focusing on AChE inhibitors, ethyl 2-benzamido derivatives were synthesized and tested for their inhibitory effects. The results indicated that modifications to the benzamide moiety significantly impacted the binding affinity and selectivity towards AChE compared to other enzymes involved in neurotransmission .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of several benzothiophene derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited notable inhibition zones, indicating its potential as a lead compound for developing new antibiotics.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Inhibitory Potency: Docking studies reveal that the compound binds effectively to AChE with a calculated binding energy comparable to known inhibitors.

- Selectivity Profile: The compound shows selectivity for AChE over butyrylcholinesterase, which is critical for reducing side effects in therapeutic applications .

- Synergistic Effects: Combinations with other known antimicrobial agents have shown enhanced efficacy against resistant bacterial strains, suggesting potential for combination therapy .

Q & A

Q. Basic

- NMR (¹H/¹³C) : Identify substituent positions (e.g., benzamido at C2, bromo at C6) and confirm esterification .

- HRMS : Validate molecular formula (C₁₉H₁₅BrN₂O₄S) and detect isotopic patterns for bromine .

- HPLC-PDA : Assess purity (>95%) and resolve co-eluting impurities using C18 columns with acetonitrile/water gradients .

How can researchers design assays to evaluate the compound’s antimicrobial or anticancer activity in vitro?

Q. Basic

- Antimicrobial : Use MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with ciprofloxacin as a positive control .

- Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values to cisplatin .

- Include solubility enhancers (DMSO ≤0.1%) to mitigate precipitation in aqueous media .

What mechanistic hypotheses explain the compound’s potential inhibition of kinase or protease enzymes?

Advanced

The bromo and benzamido groups may interact with catalytic sites:

- Molecular docking : Simulate binding to ATP pockets (e.g., EGFR kinase) using AutoDock Vina .

- SAR studies : Compare with analogs lacking the 7-hydroxy group to assess hydrogen bonding’s role in affinity .

- Enzyme kinetics : Measure Kᵢ values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .

How can researchers resolve contradictions in reported biological activity data across studies?

Q. Advanced

- Meta-analysis : Normalize data using Z-score transformations to account for variability in assay conditions (e.g., cell passage number, serum concentration) .

- Dose-response validation : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Proteomic profiling : Use SILAC labeling to identify off-target interactions that may explain divergent results .

What strategies improve the compound’s metabolic stability in preclinical pharmacokinetic studies?

Q. Advanced

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

- Prodrug modification : Mask the 7-hydroxy group as a phosphate ester to enhance plasma half-life .

- CYP450 inhibition screening : Identify isoforms (e.g., CYP3A4) responsible for rapid clearance .

How does the 6-bromo substitution influence electronic properties and reactivity in cross-coupling reactions?

Q. Advanced

- DFT calculations : Compare HOMO/LUMO energies of bromo vs. chloro analogs to predict Suzuki-Miyaura coupling efficiency .

- X-ray crystallography : Resolve steric effects of bromine on π-stacking in palladium-catalyzed reactions .

- Competitive experiments : React with aryl boronic acids (e.g., phenyl vs. pyridyl) to assess substituent tolerance .

What are the key differences in biological activity between this compound and its 7-methoxy or 7-alkyloxy analogs?

Q. Advanced

| Analog | 7-Substituent | Anticancer IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| Target compound | Hydroxy | 12.3 ± 1.2 | 0.45 |

| 7-Methoxy derivative | Methoxy | 28.7 ± 2.1 | 1.12 |

| 7-Ethoxy derivative | Ethoxy | 35.9 ± 3.4 | 1.98 |

| The hydroxy group enhances target binding but reduces solubility, necessitating formulation optimization . |

How can researchers mitigate toxicity concerns observed in early-stage in vivo studies?

Q. Advanced

- Toxicogenomics : Profile liver/kidney gene expression (e.g., CYP1A1, GST) post-administration in rodents .

- Nephroprotection : Co-administer N-acetylcysteine to reduce oxidative stress from reactive metabolites .

- Dose fractionation : Test lower, frequent doses to maintain efficacy while minimizing hepatotoxicity .

What crystallographic techniques are suitable for resolving the compound’s solid-state conformation?

Q. Advanced

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (ethyl acetate/hexane) and solve structures with SHELX .

- PXRD : Compare experimental vs. simulated patterns to confirm polymorphic purity .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯O contacts) influencing packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.